An In-depth Technical Guide to the Physicochemical Properties of Ethyl 8'-apo-β-caroten-8'-oate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 8'-apo-β-caroten-8'-oate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 8'-apo-β-caroten-8'-oate, a significant carotenoid derivative. The information is curated to support research, development, and quality control activities within the pharmaceutical and nutraceutical industries.
Chemical Identity and Structure
Ethyl 8'-apo-β-caroten-8'-oate, also known as C.I. Food Orange 7, is a synthetic apocarotenoid.[1] Its structure features a polyene chain with a β-ionone ring at one end and an ethyl ester group at the other. This structure is responsible for its characteristic color and its biological activity as a precursor to vitamin A.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1109-11-1[2] |
| Molecular Formula | C₃₂H₄₄O₂[2] |
| IUPAC Name | ethyl (2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohex-1-en-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate |
| Synonyms | β-Apo-8'-carotenoic acid ethyl ester, Ethyl apo-8'-carotenoate, E160f[1][3] |
Physicochemical Properties
The physicochemical properties of Ethyl 8'-apo-β-caroten-8'-oate are crucial for its formulation, stability, and bioavailability.
Table 2: Quantitative Physicochemical Data
| Property | Value |
| Molecular Weight | 460.69 g/mol [2] |
| Appearance | Red to violet-red crystals or crystalline powder.[4] |
| Melting Point | 134-136 °C[5] |
| Boiling Point | 589.5 ± 19.0 °C (Predicted)[5] |
| Solubility | Insoluble in water; very slightly soluble in ethanol; slightly soluble in vegetable oils; soluble in chloroform (B151607).[4] |
| UV-Vis Absorption Maxima (in Chloroform) | ~449 nm, ~475 nm[4] |
| Absorptivity (a) | 2550 (at 449 nm)[4] |
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of Ethyl 8'-apo-β-caroten-8'-oate, adapted from established analytical procedures for carotenoids.
3.1. Determination of Melting Point (Capillary Method)
This protocol outlines the standard capillary method for determining the melting point of a solid crystalline substance.
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Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.
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Procedure:
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Ensure the sample of Ethyl 8'-apo-β-caroten-8'-oate is dry and finely powdered.
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Introduce a small amount of the powdered sample into the open end of a capillary tube.
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Compact the sample at the bottom of the tube by gently tapping. The packed sample height should be 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block at a steady rate (e.g., 10°C/minute) until the temperature is about 15-20°C below the expected melting point.
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Decrease the heating rate to 1-2°C/minute to allow for accurate observation.
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Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.
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3.2. Determination of Solubility (Shake-Flask Method)
This protocol describes a common method for determining the solubility of a compound in various solvents.
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Apparatus: Analytical balance, volumetric flasks, mechanical shaker or magnetic stirrer, centrifuge, spectrophotometer.
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Procedure:
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Prepare saturated solutions by adding an excess amount of Ethyl 8'-apo-β-caroten-8'-oate to a known volume of the desired solvent (e.g., water, ethanol, chloroform, vegetable oil) in a sealed flask.
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Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, allow the suspensions to settle.
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Centrifuge the samples to separate the undissolved solid from the saturated solution.
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Carefully withdraw a known volume of the supernatant.
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Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated spectrophotometric assay.
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Measure the absorbance of the diluted solution at the wavelength of maximum absorption (λmax ≈ 449 nm in chloroform) and calculate the concentration using the Beer-Lambert law and the known absorptivity.[4]
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The solubility is then calculated from the concentration and the dilution factor.
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3.3. Spectrophotometric Analysis
This protocol is based on the JECFA specifications for the identification and purity assessment of Ethyl 8'-apo-β-caroten-8'-oate.[4]
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Apparatus: UV-Vis spectrophotometer, quartz cuvettes (1 cm path length), analytical balance, volumetric flasks.
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Procedure for Identification:
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Accurately weigh about 80 mg of the sample and dissolve it in chloroform to make a 100 mL solution.
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Further dilute this solution with chloroform to obtain an absorbance in the range of 0.2-0.8.
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Scan the solution from 350 nm to 600 nm.
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Determine the absorbance at the maximum absorption wavelength (approximately 449 nm) and at 475 nm.
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The ratio of the absorbance at 475 nm to the absorbance at 449 nm should be between 0.82 and 0.86.[4]
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Procedure for Assay (Total Colouring Matters):
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Using the accurately weighed sample solution prepared for identification, calculate the concentration of total colouring matters using the following formula: Total Colouring Matters (%) = (A * V) / (a * W * l) Where:
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A = Absorbance at 449 nm
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V = Volume of the solution (in mL)
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a = Absorptivity (2550)[4]
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W = Weight of the sample (in g)
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l = Path length of the cuvette (in cm)
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Metabolic Pathway
Ethyl 8'-apo-β-caroten-8'-oate, as a provitamin A carotenoid, undergoes metabolic conversion to retinoic acid, a crucial signaling molecule involved in various biological processes. The generalized metabolic pathway is depicted below.
